molecular formula C12H24Cl2N4O B1372323 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride CAS No. 1171315-53-9

1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride

Cat. No.: B1372323
CAS No.: 1171315-53-9
M. Wt: 311.25 g/mol
InChI Key: GGJCORKDTKDTMN-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The complete systematic name this compound accurately reflects the hierarchical organization of substituents and their positional relationships within the molecular framework. The compound possesses the Chemical Abstracts Service registry number 1171315-53-9, which serves as a unique identifier for this specific chemical entity. The molecular formula C₁₂H₂₄Cl₂N₄O indicates the presence of twelve carbon atoms, twenty-four hydrogen atoms, two chloride ions, four nitrogen atoms, and one oxygen atom, with a calculated molecular weight of 311.25 grams per mole.

The structural nomenclature begins with the cycloheptane ring system, which serves as the primary framework bearing the amine substituent at position 1. The oxadiazole heterocycle represents a five-membered ring containing two nitrogen atoms and one oxygen atom in the 1,2,4-arrangement, which distinguishes it from other oxadiazole isomers. The 1,2,4-oxadiazole isomer exhibits particular stability compared to the 1,2,3-isomer, which is unstable and tends to ring-open to form diazoketone tautomers. This structural arrangement places nitrogen atoms at positions 1, 2, and 4 of the five-membered ring, with oxygen occupying position 3, creating a heterocyclic system that appears in various pharmaceutical compounds including raltegravir, butalamine, and pleconaril.

The dimethylamino substituent attached via a methylene bridge to position 5 of the oxadiazole ring introduces additional nitrogen functionality that significantly influences the compound's chemical properties. This tertiary amine group contributes to the overall basicity of the molecule and plays a crucial role in salt formation mechanisms. The systematic nomenclature precisely captures the connectivity pattern, with the oxadiazole ring attached to the cycloheptane framework at position 3 of the heterocycle, creating a branched molecular architecture that combines saturated aliphatic and aromatic heterocyclic components.

Structural Component Position Chemical Environment Functional Group Classification
Cycloheptane Ring Primary framework Saturated seven-membered ring Alicyclic hydrocarbon
Primary Amine Position 1 of cycloheptane Attached to quaternary carbon Primary aliphatic amine
Oxadiazole Ring Substituent at position 1 1,2,4-arrangement Aromatic heterocycle
Dimethylamino Group Position 5 of oxadiazole Methylene-linked tertiary amine Tertiary aliphatic amine
Chloride Ions Salt counterions Ionic association Halide anions

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant complexity arising from the conformational flexibility of the cycloheptane ring system and the spatial arrangement of substituents. Cycloheptane adopts non-planar conformations to minimize angle strain and torsional strain, with the most stable forms being the chair and twist-boat conformations. The seven-membered ring displays fluxional behavior characterized by rapid interconversion between multiple conformers, including the boat B(3.5), twist T(3,2-1), and twist T(2-2,1) forms. These conformational dynamics occur through pseudorotational processes that distribute ring puckering around the cycloheptane framework with relatively low energy barriers of approximately 3.5 kilocalories per mole.

The presence of the quaternary carbon center at position 1 of the cycloheptane ring, which bears both the amine functionality and the oxadiazole substituent, introduces additional conformational constraints that influence the overall molecular geometry. The tetrahedral geometry around this carbon atom creates specific spatial relationships between the bulky oxadiazole substituent and the primary amine group, potentially leading to intramolecular interactions that stabilize particular conformational states. The 1,2,4-oxadiazole ring itself maintains planarity due to its aromatic character, with the heterocyclic system exhibiting electron delocalization that constrains the ring geometry.

Conformational analysis of oxadiazole-containing compounds reveals that these heterocycles can adopt rigid conformations that influence molecular recognition and binding properties. The oxadiazole ring system in this compound exhibits a preference for specific orientations relative to the cycloheptane framework, as the aromatic character of the heterocycle restricts rotational freedom around the connecting bond. The dimethylamino methyl substituent introduces additional conformational variables, with the methylene bridge allowing some rotational flexibility while the tertiary amine adopts a pyramidal geometry with the nitrogen lone pair occupying defined spatial orientations.

Conformational Feature Energy Range (kcal/mol) Structural Characteristic Dynamic Behavior
Cycloheptane B(3.5) 0.0 (reference) Boat-like conformation Moderate flexibility
Cycloheptane T(3,2-1) 1.2-1.8 Twist conformation High flexibility
Cycloheptane T(2-2,1) 2.5-3.2 Alternative twist Rapid interconversion
Oxadiazole Ring Fixed planar Aromatic geometry Rigid structure
Quaternary Carbon Tetrahedral sp³ hybridization Conformationally constrained

Protonation States and Salt Formation Mechanisms

The formation of the dihydrochloride salt involves protonation of the two available nitrogen-containing basic sites within the molecule: the primary amine attached to the cycloheptane ring and the tertiary dimethylamino group. The protonation process follows classical acid-base chemistry principles, where the lone pairs of electrons on the nitrogen atoms react with protons from hydrochloric acid to form positively charged ammonium centers. The primary amine group, with its characteristic lone pair of electrons, undergoes protonation to form a primary ammonium ion (NH₃⁺), while the tertiary dimethylamino group accepts a proton to generate a tertiary ammonium ion (N⁺H).

The acid dissociation constant values for structurally related amine systems provide insight into the protonation behavior of this compound. Dimethylamine exhibits a conjugate acid with a pKa value of 10.73, indicating strong basicity and ready protonation under mildly acidic conditions. The cycloheptylamine moiety, representing the primary amine component, demonstrates similar basic character with predicted pKa values in the range of 10-11, based on structural analogy to related cyclic primary amines. These relatively high pKa values suggest that both amine functionalities readily accept protons in the presence of strong acids such as hydrochloric acid, leading to complete salt formation under appropriate conditions.

The dihydrochloride salt formation mechanism involves sequential or concurrent protonation events, depending on reaction conditions and stoichiometry. The salt formation process stabilizes the compound through ionic interactions between the positively charged ammonium centers and the chloride counterions, creating a crystalline structure with enhanced stability and altered solubility properties compared to the free base form. The resulting dihydrochloride salt exhibits increased water solubility due to the ionic character of the ammonium chloride interactions, making it more suitable for pharmaceutical applications where aqueous solubility is desired.

Protonation Site Base pKa (estimated) Protonated Form Salt Stability Solubility Enhancement
Primary Amine 10.5-11.0 R-NH₃⁺Cl⁻ High Significant
Tertiary Dimethylamino 10.7 R-N⁺H(CH₃)₂Cl⁻ High Significant
Combined Salt Diprotic system Dihydrochloride Very High Maximum
Ionic Character Full ionization Crystalline solid Enhanced Optimal

The salt formation mechanism also involves specific geometric arrangements that optimize electrostatic interactions between the charged centers and counterions. The spatial separation between the two protonation sites, enforced by the rigid molecular framework, prevents intramolecular ionic interactions while allowing each ammonium center to associate effectively with chloride ions. This geometric arrangement contributes to the stability and crystalline properties of the dihydrochloride salt, making it a preferred form for chemical handling and storage applications in research and pharmaceutical development contexts.

Properties

IUPAC Name

1-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O.2ClH/c1-16(2)9-10-14-11(15-17-10)12(13)7-5-3-4-6-8-12;;/h3-9,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJCORKDTKDTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=NO1)C2(CCCCCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is typically synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or their equivalents. The amidoxime intermediate is prepared from the corresponding nitrile and hydroxylamine. This method is well-documented for oxadiazole derivatives and provides a robust route to the heterocyclic core.

Introduction of the Dimethylaminomethyl Group

The dimethylaminomethyl substituent at the 5-position of the oxadiazole ring is commonly introduced via a Mannich reaction. This involves the condensation of the oxadiazole derivative with formaldehyde and dimethylamine under controlled conditions. The Mannich reaction is a classical three-component condensation that efficiently installs β-aminoalkyl groups onto heterocycles, as supported by extensive literature on Mannich bases of oxadiazole derivatives exhibiting diverse biological activities.

Attachment of the Cycloheptan-1-amine Moiety

The cycloheptan-1-amine fragment can be introduced by nucleophilic substitution or reductive amination strategies, depending on the precursor availability. For example, cycloheptanone can be converted to cycloheptan-1-amine via reductive amination, which then reacts with the oxadiazole intermediate. Alternatively, direct substitution on a suitably functionalized oxadiazole precursor may be employed.

Formation of the Dihydrochloride Salt

The free base amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or isopropanol. This salt formation enhances the compound’s stability, solubility, and crystallinity, facilitating purification and handling.

Representative Preparation Protocol (Hypothetical)

Step Reagents & Conditions Outcome
1. Amidoxime formation Nitrile + Hydroxylamine hydrochloride, base, aqueous medium, 60–80°C Amidoxime intermediate
2. Cyclodehydration Amidoxime + Carboxylic acid derivative, dehydrating agent (e.g., POCl3), reflux 1,2,4-Oxadiazole ring formation
3. Mannich Reaction Oxadiazole + Formaldehyde + Dimethylamine, solvent (e.g., ethanol), room temp Introduction of dimethylaminomethyl group at 5-position
4. Amine coupling Cycloheptan-1-amine + Oxadiazole intermediate, coupling agent or reductive amination conditions Formation of 1-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine
5. Salt formation Treatment with HCl in ethanol, room temp Dihydrochloride salt isolation

Analytical and Purification Considerations

  • Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity.
  • Crystallization: The dihydrochloride salt form typically crystallizes well, allowing for purification by recrystallization.
  • Yield Optimization: Reaction parameters such as temperature, solvent, and reagent stoichiometry are optimized to maximize yields and minimize by-products.

Research Findings and Applications

While specific preparation details for this exact compound are limited in open literature, related Mannich bases of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been extensively studied. These syntheses confirm the utility of Mannich reactions for introducing aminoalkyl groups and the robustness of oxadiazole ring formation via amidoxime cyclization. The dihydrochloride salt form is favored for pharmaceutical research due to enhanced solubility and stability.

Summary Table of Preparation Steps

Preparation Stage Methodology Key Reagents Notes
Oxadiazole ring synthesis Cyclodehydration Amidoxime + carboxylic acid derivative Established heterocycle formation
Dimethylaminomethyl substitution Mannich reaction Formaldehyde + Dimethylamine Efficient β-aminoalkylation
Cycloheptan-1-amine incorporation Nucleophilic substitution or reductive amination Cycloheptan-1-amine precursor Depends on precursor availability
Dihydrochloride salt formation Acid-base reaction HCl in ethanol or isopropanol Improves solubility and stability

Chemical Reactions Analysis

Types of Reactions: 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like alkyl halides or acyl chlorides; reactions often require a base and are conducted in polar solvents.

Major Products:

    Oxidation Products: Oxadiazole N-oxides.

    Reduction Products: Amines.

    Substitution Products: Compounds with modified dimethylamino groups.

Scientific Research Applications

1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cycloalkane Ring Variants

Cyclopentane Analog

1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride (CAS 1311317-24-4) replaces the cycloheptane with a cyclopentane ring:

  • Molecular Formula : C₁₀H₂₀Cl₂N₄O
  • Molecular Weight : 283.2 g/mol .
    Key Differences :
  • Higher rigidity due to smaller ring size, which may alter binding kinetics in biological targets .
Aromatic Benzylamine Analog

[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride (CAS 1228880-37-2) replaces the cycloheptane with a benzyl group:

  • Molecular Formula : C₁₀H₁₂ClN₃O
  • Molecular Weight : 225.68 g/mol .
    Key Differences :
  • Aromatic π-system introduces planar geometry, favoring interactions with hydrophobic pockets.
  • Lacks the basic dimethylamino group, reducing solubility in aqueous media .

Oxadiazole Substituent Variants

Pyridinyl Substituent

1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride (referenced in and ):

  • Key Feature: Pyridin-3-yl group replaces dimethylaminomethyl. Implications:
  • Pyridine’s nitrogen enables hydrogen bonding and π-π stacking, enhancing target affinity.
  • Increased polarity may reduce blood-brain barrier penetration compared to the dimethylamino analog .
Oxolanyl (Tetrahydrofuran) Substituent

1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride (CAS 1423032-20-5):

  • Molecular Formula : C₁₃H₂₁N₃O₂ (free base) + HCl .
    Key Differences :
  • Oxolane (tetrahydrofuran) substituent introduces an oxygen atom, improving solubility but lacking the basic amine.

Counterion and Salt Forms

  • Dihydrochloride vs. Trifluoroacetate :
    The target compound’s dihydrochloride salt (Cl⁻ counterions) offers higher aqueous solubility compared to analogs like N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) (trifluoroacetate counterions), which may exhibit lower solubility but better lipid membrane penetration .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Commercial Availability
Target Compound 1171315-53-9 C₁₂H₂₄Cl₂N₄O 311.25 Dimethylaminomethyl Available
Cyclopentane Analog 1311317-24-4 C₁₀H₂₀Cl₂N₄O 283.2 Cyclopentane Available
1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride - C₁₅H₂₁Cl₂N₅O 366.27 (calc.) Pyridin-3-yl Research use
1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride 1423032-20-5 C₁₃H₂₂ClN₃O₂ 295.79 (calc.) Oxolan-2-yl Discontinued

Research and Practical Considerations

  • Synthesis Challenges : The cycloheptane ring in the target compound requires multistep synthesis, increasing production costs compared to smaller rings like cyclopentane .
  • Safety Profiles : The cyclopentane analog has hazard statements (H302, H315, H319, H335), suggesting oral and dermal toxicity ; similar risks may apply to the target compound.
  • Therapeutic Potential: The dimethylaminomethyl group’s basicity makes the target compound a candidate for central nervous system targets, whereas pyridinyl/oxolanyl analogs may favor peripheral action .

Biological Activity

1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride (CAS No. 1171315-53-9) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H22_{22}Cl2_2N4_4O
  • Molecular Weight : 311.25 g/mol
  • Structure : The compound features a cycloheptane core substituted with a 1,2,4-oxadiazole ring and a dimethylaminomethyl group, which may influence its biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor properties. For instance, derivatives based on the oxadiazole scaffold have shown significant activity against various cancer cell lines. A study demonstrated that related compounds displayed IC50_{50} values ranging from 0.45 to 5.08 μM against human cancer cell lines, outperforming established drugs like Sunitinib in select cases .

CompoundIC50_{50} (μM)Activity
Sunitinib1.35 - 6.61Reference drug
Compound 1h0.47 - 3.11More potent than Sunitinib

These findings suggest that the oxadiazole moiety is crucial for the antitumor activity of these compounds.

The proposed mechanism for the antitumor activity of oxadiazole derivatives involves inhibition of receptor tyrosine kinases (RTKs), which are pivotal in tumor growth and metastasis. The structural features of the oxadiazole ring may facilitate binding to the ATP-binding site of these kinases, thus blocking downstream signaling pathways essential for cancer cell proliferation .

Other Biological Activities

Beyond antitumor effects, compounds with similar structural characteristics have been evaluated for their antibacterial and antifungal properties. The presence of the dimethylamino group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

  • In Vitro Studies :
    In one study, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that modifications in the substituents significantly affected cytotoxicity and selectivity towards cancer cells over normal cells.
  • Animal Models :
    Another study involved administering related compounds in murine models to evaluate their efficacy in vivo. Results showed significant tumor regression in treated groups compared to control groups, supporting the potential for clinical application.

Safety and Toxicity

While preliminary studies highlight promising biological activities, safety profiles remain a critical concern. Toxicological assessments are necessary to evaluate the therapeutic window of these compounds. Current data suggest moderate toxicity levels; however, comprehensive studies are needed to establish safe dosage ranges for future clinical trials.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response curves with non-linear behavior?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Assess goodness-of-fit via R<sup>2</sup> and Akaike Information Criterion (AIC). Bootstrap resampling can estimate confidence intervals for EC50 values in heteroscedastic datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride
Reactant of Route 2
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.